molecular formula C8H11IN2O2 B8004943 3-Iodo-5-methyl-pyridin-2-ylamine acetate

3-Iodo-5-methyl-pyridin-2-ylamine acetate

Cat. No.: B8004943
M. Wt: 294.09 g/mol
InChI Key: GHRUHMGZYWNQPU-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-pyridin-2-ylamine acetate is an organic compound with the molecular formula C8H11IN2O2. It is a derivative of pyridine, characterized by the presence of an iodine atom at the 3-position, a methyl group at the 5-position, and an amine group at the 2-position, with an acetate group attached. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine acetate typically involves the iodination of 5-methyl-2-aminopyridine followed by acetylation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The resulting 3-iodo-5-methyl-2-aminopyridine is then reacted with acetic anhydride or acetyl chloride to form the acetate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-pyridin-2-ylamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-5-methyl-pyridin-2-ylamine acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-pyridin-2-ylamine acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The iodine atom and amine group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-methyl-pyridin-2-ylamine: Lacks the acetate group but shares similar reactivity.

    5-Iodo-3-methyl-pyridin-2-ylamine: Differently substituted but exhibits comparable chemical behavior.

    5-Iodo-4-methyl-pyridin-2-ylamine: Another isomer with similar properties.

Uniqueness

3-Iodo-5-methyl-pyridin-2-ylamine acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and various applications .

Properties

IUPAC Name

acetic acid;3-iodo-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.C2H4O2/c1-4-2-5(7)6(8)9-3-4;1-2(3)4/h2-3H,1H3,(H2,8,9);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRUHMGZYWNQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)I.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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